molecular formula C19H22N2O B2941014 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide CAS No. 1025287-30-2

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide

Cat. No. B2941014
CAS RN: 1025287-30-2
M. Wt: 294.398
InChI Key: CKZLWYYYRWKWSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a bicyclo[2.2.1]heptane moiety, a cyano group, and a phenyl group. The bicyclo[2.2.1]heptane moiety is a type of cycloalkane with two three-membered rings . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . The phenyl group (C6H5-) is a functional group that consists of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and the various functional groups. The bicyclo[2.2.1]heptane system is rigid and would confer a specific three-dimensional shape to the molecule . The cyano and phenyl groups would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The cyano group is polar and can participate in a variety of reactions, including nucleophilic addition and reduction . The phenyl group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, compounds containing a cyano group can be toxic, as they can release hydrogen cyanide (a poisonous gas) under certain conditions .

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-13(18-11-15-7-8-16(18)10-15)21-19(22)17(12-20)9-14-5-3-2-4-6-14/h2-6,9,13,15-16,18H,7-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZLWYYYRWKWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide

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